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Compound of Interest

Compound Name: EGFR-IN-1 hydrochloride

Cat. No.: B15144342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core molecular and functional

characteristics of EGFR-IN-1 hydrochloride, a potent and selective inhibitor of the Epidermal

Growth Factor Receptor (EGFR). The information is curated for professionals in the fields of

cancer research, cell biology, and pharmacology.

Core Molecular Data
EGFR-IN-1 is a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as an ATP-

competitive inhibitor of EGFR.[1] The following tables summarize its key molecular properties.

Table 1: Chemical and Physical Properties of EGFR-IN-1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15144342?utm_src=pdf-interest
https://www.benchchem.com/product/b15144342?utm_src=pdf-body
https://www.caymanchem.com/product/15363/egfr-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Synonyms

EGFR Inhibitor,

Cyclopropanecarboxylic acid-

(3-(6-(3-trifluoromethyl-

phenylamino)-pyrimidin-4-

ylamino)-phenyl)-amide

CAS Number 879127-07-8 [1]

Molecular Formula (Free Base) C₂₁H₁₈F₃N₅O [1][2]

Molecular Weight (Free Base) 413.40 g/mol [2]

Molecular Formula

(Hydrochloride)
C₂₁H₁₉ClF₃N₅O Calculated

Molecular Weight

(Hydrochloride)
449.86 g/mol Calculated

Table 2: In Vitro Inhibitory Activity of EGFR-IN-1
Target IC₅₀ Source

EGFR (wild-type) 21 nM

EGFR (L858R mutant) 63 nM

EGFR (L861Q mutant) 4 nM

erbB4/Her4 7.64 µM

EGFR Signaling Pathways
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as

Epidermal Growth Factor (EGF), initiates a cascade of intracellular signaling pathways crucial

for cell growth, proliferation, survival, and differentiation. EGFR-IN-1 exerts its effects by

blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its

autophosphorylation and the subsequent activation of downstream pathways.
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Below are diagrams illustrating the major signaling cascades affected by the inhibition of

EGFR.
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Caption: EGFR Signaling Pathways and Point of Inhibition by EGFR-IN-1.

Experimental Protocols
The following protocols are generalized methodologies for assessing the activity of EGFR

inhibitors like EGFR-IN-1. These should be optimized for specific experimental conditions.

In Vitro EGFR Kinase Assay (Continuous-Read
Fluorescence)
This protocol is adapted from a method for measuring the potency of compounds against

EGFR.[3]

Objective: To determine the IC₅₀ of EGFR-IN-1 against wild-type or mutant EGFR.

Materials:
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Recombinant human EGFR (wild-type or mutant)

EGFR-IN-1 hydrochloride

ATP

Y12-Sox conjugated peptide substrate

1X Kinase Reaction Buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

384-well, white, non-binding surface microtiter plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of EGFR-IN-1 in 50% DMSO.

In a 384-well plate, add 0.5 µL of the serially diluted compound or 50% DMSO (for control).

Add 5 µL of 10X EGFR enzyme stock to each well and pre-incubate for 30 minutes at 27°C.

Prepare a 1.13X ATP/Y12-Sox peptide substrate mix in the kinase reaction buffer.

Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to

each well.

Immediately place the plate in a fluorescence plate reader and monitor the increase in

fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.

Determine the initial velocity of the reaction from the linear portion of the progress curves.

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a

variable slope model to determine the IC₅₀.

Cell-Based EGFR Autophosphorylation Assay
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This protocol is a general method to assess the inhibition of EGFR autophosphorylation in a

cellular context.

Objective: To determine the effect of EGFR-IN-1 on EGF-induced EGFR autophosphorylation

in cells.

Materials:

Human cell line expressing EGFR (e.g., A431)

Complete cell culture medium

Serum-free cell culture medium

EGFR-IN-1 hydrochloride

Recombinant human EGF

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells by incubating in serum-free medium for 18-24 hours.

Treat the cells with varying concentrations of EGFR-IN-1 (or DMSO as a vehicle control) for

1-2 hours.

Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.
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Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and Western blotting with the prepared lysates.

Probe the membranes with anti-phospho-EGFR and anti-total-EGFR antibodies.

Visualize the bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the extent of inhibition of EGFR

autophosphorylation.
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Caption: Experimental Workflows for Assessing EGFR-IN-1 Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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